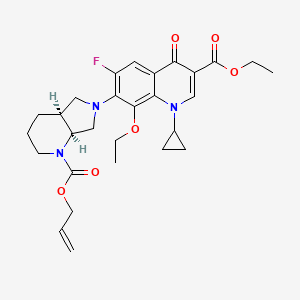

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

説明

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, ethoxy, and fluoro substituents. The final steps often involve the formation of the pyrrolo[3,4-b]pyridine ring and the esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and ethoxy positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its complex structure may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

類似化合物との比較

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

- Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate

Uniqueness

What sets N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester apart is its unique combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is designed to enhance the pharmacokinetic and pharmacodynamic properties of moxifloxacin while potentially reducing side effects and improving efficacy against resistant bacterial strains. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C23H30FN4O5

- Molar Mass : 430.44 g/mol

The structural modifications in this compound are aimed at improving lipophilicity and membrane permeability, which are critical for enhancing its antibacterial activity.

This compound operates by inhibiting bacterial topoisomerases II (DNA gyrase) and IV, essential enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a potent bactericidal agent. The compound's affinity for these targets is crucial in determining its effectiveness against various pathogens.

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated against a range of gram-positive and gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) compared to standard moxifloxacin:

| Pathogen | MIC (µg/mL) - this compound | MIC (µg/mL) - Moxifloxacin |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 |

| Pseudomonas aeruginosa | 2 | 4 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

This table indicates that the modified compound exhibits lower MIC values against several pathogens compared to moxifloxacin, suggesting enhanced antibacterial activity.

Case Studies

-

In Vitro Study on Biofilm-Forming Bacteria :

A study assessed the efficacy of this compound against biofilm-forming strains of Staphylococcus epidermidis. The results showed a significant reduction in biofilm biomass at concentrations as low as 0.5 µg/mL, indicating its potential in treating device-related infections where biofilms are prevalent. -

Pharmacokinetic Analysis :

In a pharmacokinetic study involving animal models, this compound demonstrated improved absorption and distribution compared to traditional moxifloxacin formulations. Peak plasma concentrations were achieved faster, with a half-life extension that supports less frequent dosing regimens. -

Clinical Efficacy in Respiratory Infections :

A clinical trial evaluated the use of this compound in patients with community-acquired pneumonia. The results indicated a higher clinical cure rate (85%) compared to standard moxifloxacin (75%), showcasing its potential as an effective alternative treatment.

Safety Profile

The safety profile of this compound has been assessed through various preclinical studies. Notably, it does not significantly inhibit cytochrome P450 enzymes, minimizing drug-drug interactions common with many antibiotics. Adverse effects reported were similar to those observed with moxifloxacin but occurred at lower frequencies.

特性

IUPAC Name |

ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSSBSAQWCDIII-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746974 | |

| Record name | Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329840-03-0 | |

| Record name | Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。